5-(Azepane-1-sulfonyl)pyridine-2-thiol

Catalog No.
S3249361
CAS No.
852956-28-6
M.F
C11H16N2O2S2
M. Wt
272.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Azepane-1-sulfonyl)pyridine-2-thiol

CAS Number

852956-28-6

Product Name

5-(Azepane-1-sulfonyl)pyridine-2-thiol

IUPAC Name

5-(azepan-1-ylsulfonyl)-1H-pyridine-2-thione

Molecular Formula

C11H16N2O2S2

Molecular Weight

272.38

InChI

InChI=1S/C11H16N2O2S2/c14-17(15,10-5-6-11(16)12-9-10)13-7-3-1-2-4-8-13/h5-6,9H,1-4,7-8H2,(H,12,16)

InChI Key

ZYZPMALLHYQJGV-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)S(=O)(=O)C2=CNC(=S)C=C2

Solubility

not available

5-(Azepane-1-sulfonyl)pyridine-2-thiol is a heterocyclic compound characterized by its unique structure, which includes a pyridine ring and an azepane ring with a sulfonyl group attached to the nitrogen atom of the azepane. The thiol group is located at the second carbon of the pyridine ring, contributing to its reactivity and potential biological activity. The molecular formula of this compound is C11_{11}H16_{16}N2_2O2_2S2_2, with a molecular weight of 272.39 g/mol.

Since the specific function of 5-(Azepane-1-sulfonyl)pyridine-2-thiol remains unknown, a mechanism of action cannot be described at this time.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Consult with a qualified chemist before handling the compound.

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
  • Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
  • Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the thiol group may be replaced by other nucleophiles such as amines or alcohols.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.

The synthesis of 5-(Azepane-1-sulfonyl)pyridine-2-thiol typically involves the reaction of pyridine-2-thiol with azepane-1-sulfonyl chloride. This reaction is usually conducted under controlled conditions to optimize yield and purity. While industrial production methods are not extensively documented, they likely mirror laboratory synthesis techniques, possibly incorporating automated reactors for efficiency.

This compound has diverse applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: Ongoing research aims to explore its therapeutic properties due to its unique structure.
  • Industry: Utilized in developing new materials such as polymers and catalysts.

The interaction studies of 5-(Azepane-1-sulfonyl)pyridine-2-thiol focus on its ability to react with biological thiols through nucleophilic aromatic substitution. This reactivity is significant for developing covalent ligands that can target specific proteins within cellular environments. Research suggests that tuning the electrophilicity of similar compounds can enhance their selectivity for cysteine residues in proteins, indicating potential pathways for therapeutic development .

5-(Azepane-1-sulfonyl)pyridine-2-thiol shares structural similarities with several related compounds:

Compound NameStructural FeaturesUnique Characteristics
5-(Azepane-1-sulfonyl)pyridine-2-amineAmine group instead of thiolExhibits different reactivity due to the absence of the thiol group
5-(Azepane-1-sulfonyl)pyridine-2-methanolMethanol group instead of thiolAlters solubility and reactivity compared to the thiol version
5-(Azepane-1-sulfonyl)pyridine-2-carboxylic acidCarboxylic acid group instead of thiolProvides distinct acid-base properties and reactivity

The uniqueness of 5-(Azepane-1-sulfonyl)pyridine-2-thiol lies in its thiol group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. This characteristic makes it a valuable compound for further research in medicinal chemistry and materials science.

XLogP3

0.9

Dates

Modify: 2023-08-19

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